
6-Phenyl-1,2,4-triazine-5-carbonitrile
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Overview
Description
6-Phenyl-1,2,4-triazine-5-carbonitrile is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,4-triazine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-phenyl-1,3,5-triazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nitrile Hydrolysis
The carbonitrile group undergoes stepwise hydrolysis under controlled conditions:
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Mild hydrolysis (dilute HCl, 80°C): Converts the nitrile to a carboxylic acid without affecting the triazine ring, yielding 6-phenyl-1,2,4-triazine-5-carboxylic acid .
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Drastic conditions (concentrated HCl, reflux): Further hydrolysis of the triazine ring may occur, forming open-chain derivatives .
Amino Group Hydrolysis
The amino/imino group at position 3 hydrolyzes under acidic conditions to form 6-azauracil derivatives. For example:
This compoundH2O/H+1-Phenyl-6-azauracil-5-carbonitrile
This reaction proceeds selectively at 60°C without nitrile group interference .
Nucleophilic Substitution at C5
The electron-deficient triazine ring facilitates nucleophilic attacks at C5:
Example : Reaction with morpholine yields 5-(morpholin-4-yl)-6-phenyl-1,2,4-triazine-5-carbonitrile, confirmed by X-ray crystallography .
Formation of Imidazo[2,1-c] triazines
Alkylation with phenacyl bromide at 130°C induces cyclization:
This compoundPhenacyl bromideImidazo[2,1-c][1][2][4]triazine-8-carbonitrile
The reaction proceeds via N-alkylation followed by intramolecular cyclization, favored by the amino tautomer at high temperatures .
Nitrile Group Utilization
The nitrile participates in:
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Cycloadditions : Forms triazolo-triazines with azides under Cu catalysis .
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Reductions : Catalytic hydrogenation (Pd/C) reduces the nitrile to an amine without ring saturation .
Tautomeric Equilibria
NMR studies reveal temperature-dependent tautomerism:
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Amino tautomer dominates at 80°C (single NH signal at δ 7.25 ppm) .
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Imino tautomer appears at lower temperatures (split NH signals) .
Stability and Reactivity Trends
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pH Sensitivity : Hydrolysis accelerates under acidic or basic conditions .
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Thermal Stability : Decomposes above 200°C, with sublimation observed at 180°C .
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Electrophilic Substitution : Occurs preferentially at C3 due to ring electron deficiency .
Pharmacokinetic Modifications
Structural analogs show improved drug-like properties:
Modification Site | Effect on Log D<sub>7.4</sub> | Metabolic Stability (Human) |
---|---|---|
6-Phenyl → 4-Benzylmorpholine | ↓ 0.4 | 12.8 → 39.9 min |
Nitrile → Carboxylic Acid | ↓ 1.53 | Improved solubility |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the notable applications of 6-Phenyl-1,2,4-triazine-5-carbonitrile is its role in cancer treatment. Research indicates that derivatives of this compound can inhibit the activity of lysophosphatidic acid acyltransferase beta (LPAAT-β), an enzyme linked to tumor cell proliferation. Inhibiting this enzyme may reduce tumor growth and metastasis, making these compounds potential candidates for anticancer drugs .
Mechanism of Action
The mechanism involves the acylation of lysophosphatidic acid (LPA) to phosphatidic acid (PA), which is crucial for cell signaling and proliferation. By inhibiting LPAAT-β, this compound may disrupt these pathways, leading to decreased cancer cell viability .
Materials Science
Synthesis of Novel Materials
In materials science, this compound has been utilized in the synthesis of various organic compounds through reactions such as the inverse demand aza-Diels–Alder reaction. This method allows for the formation of complex structures that can be used in polymer chemistry and nanotechnology .
Case Study: Aryne-Mediated Transformations
A study demonstrated the use of aryne-mediated transformations involving 6-Phenyl-1,2,4-triazine derivatives to produce functionalized compounds with potential applications in organic electronics and photonic devices. The ability to modify the triazine structure enhances its versatility in creating new materials with desirable properties .
Agricultural Chemistry
Pesticide Development
The compound has also shown potential in agricultural applications as a precursor for developing novel pesticides. Its derivatives can be engineered to target specific pests while minimizing environmental impact. The synthesis pathways involving 6-Phenyl-1,2,4-triazine allow for the creation of compounds that may exhibit enhanced biological activity against agricultural pests .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,4-triazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Another triazine derivative with three phenyl groups, known for its photophysical properties.
2,4-Diamino-6-phenyl-1,3,5-triazine: A related compound with amino groups, used in various chemical syntheses.
Uniqueness: 6-Phenyl-1,2,4-triazine-5-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Phenyl-1,2,4-triazine-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves chlorination of precursors like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile using phosphoryl chloride (POCl₃), followed by substitution reactions. For example, chlorinated intermediates can react with ammonium acetate to yield amino derivatives (e.g., 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile) with yields >70% . Optimization includes controlling reaction time (e.g., 6–8 hours for chlorination) and stoichiometric ratios (e.g., 1:2.5 substrate:POCl₃). Solvent selection (e.g., ethanol or acetic anhydride) and temperature (reflux at 80–100°C) are critical for minimizing byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral markers should be identified?
Methodological Answer:
- IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2,210–2,220 cm⁻¹, while carbonyl (C=O) and amine (N–H) stretches are observed at ~1,650–1,720 cm⁻¹ and ~3,400–3,500 cm⁻¹, respectively .
- NMR : In 1H NMR, aromatic protons resonate at δ 7.2–8.1 ppm (multiplet), while methyl groups in substituents appear as singlets at δ 2.2–2.4 ppm. 13C NMR confirms the nitrile carbon at ~115–120 ppm and carbonyl carbons at ~165–170 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms for the formation of this compound derivatives, particularly regarding tautomeric forms?
Methodological Answer: Tautomerism in triazine derivatives (e.g., azo vs. hydrazono forms) can be resolved via 1H NMR. For example, the absence of NH proton signals in derivatives like 3-amino-2-(phenyldiazenyl)acrylonitriles confirms the dominance of the azo tautomer (6B in ), supported by a two-proton singlet at δ 7.3–7.7 ppm . Computational studies (DFT) can further predict tautomeric stability by comparing energy minima of possible structures.
Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry applications?
Methodological Answer:
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl, CN) at the phenyl ring to enhance electrophilic reactivity. For example, 4-cyanobenzylidene derivatives (e.g., compound 11b in ) show distinct electronic profiles compared to alkyl-substituted analogs .
- Bioactivity Assays : Test derivatives against bacterial/fungal strains or cancer cell lines to correlate substituent effects (e.g., thiophene or dichlorophenyl groups in ) with activity.
- Crystallography : Use X-ray diffraction (e.g., CCDC-971311 in ) to analyze bond lengths and angles, linking structural features to biological interactions .
Q. How can reaction regioselectivity be controlled during the synthesis of fused heterocycles derived from this compound?
Methodological Answer: Regioselectivity in cyclization reactions (e.g., forming pyrazolo[3,4-d]pyrimidines) is influenced by solvent polarity and catalyst choice. For instance, sodium acetate in acetic anhydride promotes the formation of 3-methylthio-pyrazolo[3,4-d]pyrimidine (compound 7 in ) over alternative isomers. Kinetic vs. thermodynamic control can be assessed by varying reaction duration and temperature .
Properties
CAS No. |
190711-23-0 |
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Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-phenyl-1,2,4-triazine-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-6-9-10(14-13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |
InChI Key |
WSHBFNUXENESLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN=N2)C#N |
Origin of Product |
United States |
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